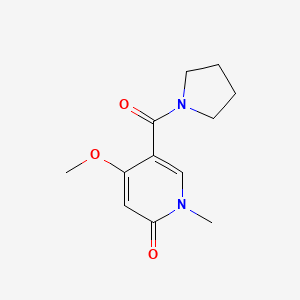

4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Description

4-Methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a methoxy group at position 4, a methyl group at position 1, and a pyrrolidine-1-carbonyl substituent at position 5 (Fig. 1). The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive molecules, such as kinase inhibitors and heterocyclic therapeutics .

Properties

IUPAC Name |

4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-13-8-9(10(17-2)7-11(13)15)12(16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSSRABFJQGMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, methoxy compounds, and pyrrolidine. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could involve the conversion of carbonyl groups to alcohols or amines.

Substitution: Substitution reactions might include nucleophilic or electrophilic substitution at the pyridine ring or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For example, related compounds have demonstrated IC50 values as low as 52 nM against MCF-7 breast cancer cells, indicating potential for drug development targeting cancer pathways .

- Anticonvulsant Properties : Structural analogs have been tested for their ability to mitigate seizure activity, showing effectiveness in preclinical models .

- Antimicrobial Activity : Emerging studies suggest that this compound may possess antimicrobial properties against various pathogens, with some derivatives displaying minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .

Biological Mechanisms

The biological mechanisms underlying the activities of 4-methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one involve interactions with cellular targets such as enzymes or receptors, potentially modulating key biochemical pathways. Preliminary studies suggest interactions with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Material Science

In addition to its medicinal applications, this compound can serve as a chemical intermediate in the synthesis of novel materials or agrochemicals. Its diverse functional groups allow for further modifications that could enhance material properties or biological activity.

Case Studies

Several case studies highlight the potential of this compound in various applications:

Case Study 1: Anticancer Research

A study evaluating the anticancer properties of related derivatives reported significant cytotoxicity against multiple cancer cell lines. The findings suggest that structural modifications can enhance efficacy and specificity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

Research on thiazole derivatives related to this compound indicated promising antimicrobial activity against fungal pathogens, underscoring its potential use in developing new antifungal agents .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Position 5 Substitutions

- Pyrrolidine-1-carbonyl (Target Compound): The aliphatic pyrrolidine group may enhance solubility compared to aromatic substituents. Similar piperazine-carbonyl derivatives (e.g., 5-(piperazine-1-carbonyl)pyridin-2(1H)-one) have shown selectivity as eIF4A3 inhibitors, suggesting that aliphatic amides at position 5 can confer target specificity .

- Aromatic Carbonyl Groups: Compounds like 5-(3-methoxybenzoyl)-1-methylpyridin-2(1H)-one (IC₅₀: 12.5 µM for c-Src kinase inhibition) and 5-(4-fluorobenzoyl)-1-methylpyridin-2(1H)-one exhibit potent activity, highlighting the role of aromatic π-stacking interactions in kinase binding .

- Halogenated and Electron-Withdrawing Groups: 3-Chloro-5-(1-(3-methylpyridin-2-yl)-3-phenyl-1H-1,2,4-triazol-5-yl)pyridin-2(1H)-one (Compound 1) demonstrates the utility of halogenated triazole substituents in enhancing binding affinity .

Position 4 and 1 Substitutions

- The 4-methoxy group in the target compound may improve metabolic stability compared to unsubstituted analogs. For example, 1-methyl-5-(aryl)pyridin-2(1H)-ones lacking a 4-methoxy group show reduced half-lives in vitro .

- Methylation at position 1 (as in the target compound) is a common strategy to prevent tautomerization, stabilizing the pyridin-2(1H)-one ring for consistent pharmacokinetic profiles .

Physical Properties

The target compound’s pyrrolidine substituent likely reduces logP compared to aromatic analogs, enhancing aqueous solubility.

Therapeutic Potential and Limitations

- Metabolic Stability: The pyrrolidine group may reduce cytochrome P450-mediated metabolism compared to aryl-substituted analogs, a hypothesis supported by piperazine derivatives’ pharmacokinetic data .

- Limitations: Lack of direct activity data for the target compound necessitates further in vitro profiling.

Biological Activity

4-Methoxy-1-methyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyridin-2(1H)-one core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine and pyrrole, including this compound, exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives have demonstrated potent activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that similar compounds may possess comparable antibacterial effects.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research on related compounds has shown that various pyridine derivatives exhibit cytotoxic effects against cancer cell lines. For example, spirooxindole derivatives have been tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating significant cytotoxicity . While specific data on this compound is limited, its structural analogs indicate a promising avenue for anticancer research.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, targeting pathways critical for bacterial survival or cancer cell proliferation.

- Cell Cycle Arrest : Many heterocyclic compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives enhance ROS production, contributing to their cytotoxic effects against tumor cells.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of several pyrrole derivatives, including those similar to this compound. The findings revealed that certain derivatives had MIC values significantly lower than standard antibiotics like ciprofloxacin, indicating their potential as new antibacterial agents .

Cytotoxicity Evaluation

In another investigation focusing on the anticancer properties of pyridine derivatives, compounds were assessed against multiple cancer cell lines. The results indicated varying degrees of cytotoxicity with IC50 values ranging from 7.2 to 31.3 μM across different cell types . These findings underscore the need for further exploration of this compound in similar assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.